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Introduction

Cedazuridine is a novel cytidine deaminase (CDA) inhibitor developed to enhance the oral
bioavailability of hypomethylating agents (HMAS) such as azacitidine and decitabine.[1][2]
HMAs are a cornerstone in the treatment of myeloid malignancies, including myelodysplastic
syndromes (MDS) and acute myeloid leukemia (AML).[1][3] However, their clinical use has
traditionally been limited to parenteral (intravenous or subcutaneous) administration due to

rapid degradation by the enzyme cytidine deaminase, which is highly abundant in the gut and
liver.[3][4]

By inhibiting CDA, cedazuridine prevents the first-pass metabolism of orally administered
HMAs, allowing them to achieve systemic exposures comparable to their intravenous or
subcutaneous counterparts.[2][4] This innovation offers a significant advantage for patients by
reducing the burden of daily injections or infusions.[5] This document provides detailed
application notes and protocols based on clinical research of cedazuridine in combination with
azacitidine and the closely related, well-studied agent, decitabine.

Mechanism of Action: Cedazuridine and
Hypomethylating Agents
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Cedazuridine is co-administered with a cytidine analog HMA (e.g., azacitidine or decitabine).
In the gastrointestinal tract and liver, cedazuridine inhibits CDA, preventing the breakdown of
the HMA. This allows the HMA to be absorbed into the systemic circulation and reach target
cancer cells. Inside the cell, the HMA is phosphorylated into its active triphosphate form. This
active form incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[1] The
inhibition of DNMTs leads to DNA hypomethylation, which can reactivate tumor suppressor
genes, induce cellular differentiation, and trigger apoptosis (programmed cell death) in
malignant cells.[1]
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Mechanism of Action of Oral HMA with Cedazuridine.
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Section 1: Cedazuridine in Combination with
Azacitidine (ASTX030)

The combination of oral azacitidine and cedazuridine, designated ASTX030, is currently under
investigation in a multi-phase clinical trial (NCT04256317) for patients with MDS, Chronic
Myelomonocytic Leukemia (CMML), and AML.[5][6][7] The primary goal is to establish an oral
formulation that is pharmacokinetically equivalent to subcutaneous (SC) azacitidine.[5]

Data Presentation

Table 1: Pharmacokinetic (PK) Data for Oral Azacitidine/Cedazuridine (ASTX030) vs.
Subcutaneous (SC) Azacitidine

Parameter Value / Finding Source

Achieve oral Azacitidine
) ) PK Area Under the Curve
Primary PK Endpoint . [5]
(AUC) equivalence vs. SC

Azacitidine (75 mg/m?).

A 20 mg dose of Cedazuridine
resulted in sufficient CDA

Cedazuridine Dose Effect inhibition, leading to ~100% [518]
bioavailability for oral

Azacitidine.

136/20 mg and 144/20 mg
(Azacitidine/Cedazuridine)
were investigated. The 144/20

Dose Expansion Doses mg dose slightly exceeded the [8]
target AUC range, while
136/20 mg was at the lower

end.

| Recommended Phase 2 Dose (RP2D) | 140 mg Azacitidine with 20 mg Cedazuridine was
selected as the RP2D. [[8][9] |

Table 2: Preliminary Efficacy of Oral Azacitidine/Cedazuridine (ASTX030) in MDS/CMML/MPN
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Parameter Value Source

Overall Response Rate

~56% across all cohorts. [9]
(ORR)

24% (in cohorts with AUC
Complete Response (CR) [8]
comparable to SC AZA).

Marrow Complete Response 24% (in cohorts with AUC
(mCR) comparable to SC AZA).

29.5 months (in cohorts with
) ) AUC comparable to SC AZA,
Median Overall Survival (OS) ) [8]
median follow-up 36.2

months).

| Pharmacodynamic Effect | LINE-1 demethylation patterns were comparable to those reported
for SC Azacitidine. [[5][8] |

Table 3: Safety Profile of Oral Azacitidine/Cedazuridine (ASTX030) (Phase 1)

Adverse Event (AE) Finding Source

Grade =3 AEs (any cause) 84% of patients. [8]

Leukopenia (27%),
Most Common Grade =3 AEs Neutropenia (26%), [8]
Thrombocytopenia (23%).

Similar to SC Azacitidine (e.g.,
Gastrointestinal Toxicity Nausea: 70% with ASTX030 [5]
vs 71% with SC AZA).

o o One DLT of prolonged Grade 4
Dose-Limiting Toxicities (DLTSs) ] [8]
neutropenia was observed.

| Discontinuation due to AE | 5% of patients. |[8] |
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Section 2: Cedazuridine in Combination with
Decitabine (ASTX727 | INQOVI®)

The fixed-dose combination of decitabine (35 mg) and cedazuridine (100 mg), known as
ASTX727 or INQOVI®, is FDA-approved for the treatment of adults with MDS and CMML.[1]
[10] Its approval was based on pivotal trials demonstrating pharmacokinetic equivalence,
similar safety, and comparable efficacy to intravenous (IV) decitabine.[10][11]

Data Presentation

Table 4: Pharmacokinetic Equivalence from the ASCERTAIN Phase 3 Trial (Oral ASTX727 vs.
IV Decitabine)

Parameter Value Source

Total 5-day decitabine
Primary Endpoint exposure (AUC) [11][12]
equivalence.

_ 98.93% (90% CI: 92.66% -
Oral/lV AUC Ratio [11][12]
105.60%).

| Conclusion | The oral combination was determined to be pharmacologically and
pharmacodynamically equivalent to 1V decitabine. |[12] |

Table 5: Efficacy from the ASCERTAIN Phase 3 Trial in MDS/CMML
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Parameter Value Source

Overall Response Rate

62% [11]
(ORR)

Complete Response (CR) Rate  21% [10]
Median Duration of CR 7.5 months [10]

53% of previously dependent
) patients became transfusion-
Transfusion Independence ] [10]
independent for at least 56

days.

| Median Overall Survival (mOS) | 31.7 months [[11] |

Table 6: Safety Profile from the ASCERTAIN Phase 3 Trial

Adverse Event (AE) Finding Source

The safety profiles of oral
Overall Profile ASTX727 and IV decitabine [11][12]
were similar.

Thrombocytopenia (61%),
Most Frequent Grade =3 AEs Neutropenia (57%), Anemia [12]
(50%).

| Treatment-Related Deaths | 2 with oral therapy (sepsis, pneumonia); 3 with 1V therapy (septic
shock, pneumonia). |[12] |

Experimental Protocols

Protocol: Phase 1/2/3 Study of Oral
Azacitidine/Cedazuridine (ASTX030-01)

This multi-phase study was designed to efficiently move from dose-finding to a pivotal
comparison.[7][13][14]
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e Phase 1 (Dose Escalation & Expansion):

o Objective: To determine the recommended phase 2 dose (RP2D) of ASTX030 that
achieves PK AUC equivalence to SC azacitidine.[8]

o Design: Open-label, dose-escalation cohorts. Doses of oral azacitidine (ranging from 60-
144 mg) and cedazuridine (ranging from 20-100 mg) were evaluated.[5][8]

o Patient Population: Adults with confirmed MDS, CMML, or other MDS/MPN overlap
syndromes who are candidates for single-agent azacitidine.[5][8]

o Treatment Schedule: In Cycle 1, patients received oral azacitidine alone on Day -3,
followed by a standard dose of SC azacitidine (75 mg/m?) on Day 1. Subsequently, the
oral ASTX030 combination was given for 7 days. From Cycle 2 onwards, patients received
oral ASTX030 on Days 1-7 of each 28-day cycle.[5]

o Primary Endpoint: Pharmacokinetic equivalence (AUC) of oral vs. SC azacitidine.[5]
e Phase 2/3 (Randomized Crossover):
o Objective: To compare oral ASTX030 to SC azacitidine.[6]

o Design: Randomized, open-label, crossover study. Patients are randomized to receive
either oral ASTX030 or SC azacitidine in the first cycle, then cross over to the other
formulation in the second cycle. From Cycle 3, all patients receive oral ASTX030.[6]

Protocol: ASCERTAIN Phase 3 Trial of Oral
Decitabine/Cedazuridine (ASTX727)

This was a registrational trial designed to demonstrate PK equivalence.[12][15]

o Objective: To compare the total 5-day decitabine exposure (AUC) of oral ASTX727 with IV
decitabine.[12]

» Design: A multicenter, randomized, open-label, two-period crossover study.[4][12]

» Patient Population: Adults with intermediate and high-risk MDS or CMML.[10][12]
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e Treatment Protocol:

o

Patients were randomized 1:1 into two sequences for the first two 28-day cycles.

o Sequence A: Received oral ASTX727 (35 mg decitabine/100 mg cedazuridine) once daily
for Days 1-5 of Cycle 1, followed by IV decitabine (20 mg/m?) as a 1-hour infusion for Days
1-5 of Cycle 2.[12][15]

o Sequence B: Received IV decitabine in Cycle 1, followed by oral ASTX727 in Cycle 2.[12]
[15]

o Subsequent Cycles: From Cycle 3 onwards, all patients received open-label oral ASTX727
until disease progression or unacceptable toxicity.[10]

e Primary Endpoint: The ratio of the 5-day cumulative decitabine AUC for oral ASTX727
compared to IV decitabine.[12]

e Secondary Endpoints: Safety, overall response rate, duration of response, and transfusion
independence.[16]
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Patient Screening & Randomization
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Randomized Crossover Trial Workflow (e.g., ASCERTAIN).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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